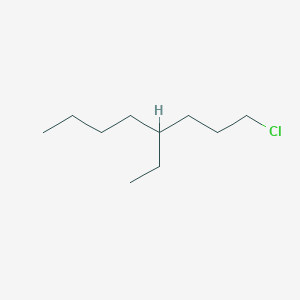
1-Chloro-4-ethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethyloctane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a chlorine atom attached to the fourth carbon of an octane chain, which also has an ethyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyloctane can be synthesized through the halogenation of 4-ethyloctane. The process involves the substitution of a hydrogen atom with a chlorine atom using reagents such as chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethyloctane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃).
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, where the chlorine atom and a hydrogen atom are removed, resulting in the formation of a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination process.
Major Products Formed:
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 4-ethyloctene.
Scientific Research Applications
1-Chloro-4-ethyloctane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: While specific biological applications are limited, haloalkanes like this compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into haloalkanes has explored their potential as precursors for pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethyloctane primarily involves its reactivity as a haloalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic substitution and elimination, where the compound acts as a substrate.
Comparison with Similar Compounds
1-Chlorooctane: Similar in structure but lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-ethyloctane: Similar structure with bromine instead of chlorine, which may exhibit different reactivity due to the larger atomic size and different bond dissociation energy.
4-Ethyloctane: The parent hydrocarbon without the halogen, used as a reference compound to study the effects of halogenation.
Uniqueness: 1-Chloro-4-ethyloctane is unique due to the specific positioning of the chlorine and ethyl groups, which influence its reactivity and physical properties. The presence of the ethyl group can lead to steric hindrance, affecting the compound’s behavior in chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C10H21Cl |
|---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-4-ethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3 |
InChI Key |
VHRBLSBLEOOHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















